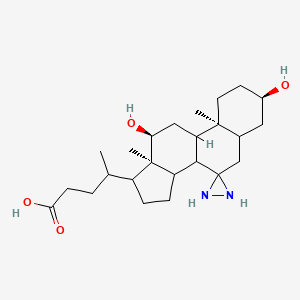

3alpha,12-alpha-Dihydroxy-7-diazirdinecholanic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3alpha,12-alpha-Dihydroxy-7-diazirdinecholanic Acid (3alpha-7-DCA) is an important intermediate in the synthesis of bile acids and steroid hormones. It is a key metabolite in the biosynthesis of cholesterol, bile acids, and steroid hormones, and is also known as 3alpha,7-dihydroxy-5beta-cholestan-12-oic acid. 3alpha-7-DCA is a metabolite of cholesterol and is a precursor in the biosynthesis of bile acids and steroid hormones. It has been extensively studied due to its potential medical applications, including its potential to treat metabolic disorders and cancer.

Scientific Research Applications

Biochemistry

Scientific Field

Biochemistry

- the study of chemical processes within and relating to living organisms.

Application Summary

In biochemistry, this compound is utilized for studying bile acid metabolism and its impact on cellular processes.

Methods of Application

Researchers use techniques like mass spectrometry and nuclear magnetic resonance (NMR) to analyze the compound’s interaction with biological systems. It’s often solubilized in ethyl acetate or methanol for experimental use .

Results Summary

Studies have shown that derivatives of cholanates can affect the regulation of cholesterol and lipid metabolism, providing insights into the treatment of metabolic disorders.

Proteomics

Scientific Field

Proteomics

- the large-scale study of proteins, particularly their structures and functions.

Application Summary

This compound is used in proteomics research to study protein interactions and modifications that occur in response to bile acids.

Methods of Application

Proteomic analyses often involve two-dimensional gel electrophoresis and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify proteins that bind or are modified by this bile acid derivative .

properties

IUPAC Name |

4-[(3R,10S,12S,13R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diaziridine]-17-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N2O4/c1-13(4-7-20(29)30)16-5-6-17-21-18(11-19(28)23(16,17)3)22(2)9-8-15(27)10-14(22)12-24(21)25-26-24/h13-19,21,25-28H,4-12H2,1-3H3,(H,29,30)/t13?,14?,15-,16?,17?,18?,19+,21?,22+,23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQCAIZRAFUGBU-QJQGKCNJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C4(CC5C3(CCC(C5)O)C)NN4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCC(=O)O)C1CCC2[C@@]1([C@H](CC3C2C4(CC5[C@@]3(CC[C@H](C5)O)C)NN4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3alpha,12-alpha-Dihydroxy-7-diazirdinecholanic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)

![[(2S,3R,4R,5S,6S)-4,5-Dibenzoyloxy-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl] benzoate](/img/structure/B1140257.png)